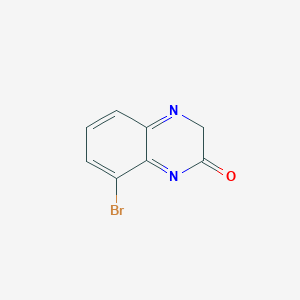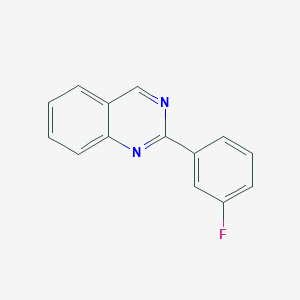
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C12H9F2NO It is a derivative of pyridine, featuring a methanol group attached to the pyridine ring and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with 3-pyridylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)pyridine-5-carboxylic acid.
Reduction: Formation of 3-(3,4-difluorophenyl)pyridine-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5-(3,4-Difluorophenyl)pyridin-3-yl)amine: Similar structure but with an amine group instead of a methanol group.
(5-(3,4-Difluorophenyl)pyridin-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(5-(3,4-Difluorophenyl)pyridin-3-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is unique due to the presence of both fluorine atoms and a methanol group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the methanol group provides a site for further chemical modifications.
Properties
CAS No. |
1346691-72-2 |
|---|---|
Molecular Formula |
C12H9F2NO |
Molecular Weight |
221.20 g/mol |
IUPAC Name |
[5-(3,4-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-6,16H,7H2 |
InChI Key |
KOLHOHYNBLKSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)




![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)








